3-Bromo-2-fluoro-4-hydroxybenzonitrile
Description
3-Bromo-2-fluoro-4-hydroxybenzonitrile (C₇H₃BrFNO) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 3), fluorine (position 2), hydroxyl (position 4), and nitrile (position 1) groups. Its SMILES representation is C1=C(C(=C(C(=C1F)Br)O)C#N, and its InChIKey is YURVCKKUYLNAFP-UHFFFAOYSA-N . The compound exhibits moderate polarity due to the hydroxyl and nitrile groups, influencing its solubility and reactivity. Predicted collision cross-section (CCS) values for its adducts range from 131.0 Ų ([M-H]⁻) to 142.1 Ų ([M+Na]+), as determined via computational modeling .
Properties
IUPAC Name |
3-bromo-2-fluoro-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGCVVJYYYCCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805251-47-1 | |
| Record name | 3-Bromo-2-fluoro-4-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of Fluorophenol Derivatives
A widely reported approach to prepare halogenated hydroxybenzonitriles, including 3-bromo-2-fluoro-4-hydroxybenzonitrile, involves the bromination of fluorophenol derivatives under controlled conditions.
- Starting Material: 3-fluorophenol or 4-fluorophenol derivatives.
- Bromination Conditions: Bromination is typically carried out in an organic solvent such as chloroform or acetonitrile. Bromine or bromine chloride can be used as the brominating agent.
- Procedure: For example, 3-fluorophenol is brominated in chloroform, followed by treatment with aqueous sodium hydroxide, acidification, and extraction to isolate 4-bromo-3-fluorophenol. This intermediate can then be converted to 2-fluoro-4-hydroxybenzonitrile by further functional group transformations.
- Bromination in chloroform with bromine followed by alkaline work-up and acidification yields bromofluorophenol intermediates.
- Subsequent conversion to hydroxybenzonitrile derivatives involves cyanation or nitrile introduction steps.
- Yields for bromination steps are moderate to good (~61% for 4-bromo-3-fluorophenol).
Cyanation of Bromofluorophenols
The nitrile group introduction is a critical step for obtaining this compound.
- Methods: Cyanation can be promoted by Lewis acids or nucleophilic cyanide sources.
- Example: Lewis acid-promoted site-selective cyanation of phenols has been reported, where fluorophenol derivatives undergo cyanation to yield hydroxybenzonitriles with high regioselectivity.
- Reaction Conditions: Reactions are typically performed under mild conditions (room temperature to moderate heating) in organic solvents with Lewis acid catalysts.
Direct Synthesis from 4-Bromo-2-fluorobenzonitrile
A synthetic route to 2-fluoro-4-hydroxybenzonitrile, a close analog, involves the conversion of 4-bromo-2-fluorobenzonitrile under oxidative conditions:
- Reagents: Copper(II) bromide, triethylamine, formic acid, and oxygen atmosphere.
- Solvent: Acetonitrile.
- Conditions: Stirring at room temperature for 24 hours under oxygen.
- Work-up: Extraction with ethyl acetate and water, drying, and chromatographic purification.
- Yield: Approximately 82% yield of the hydroxybenzonitrile product.
This method suggests that brominated fluorobenzonitriles can be converted to hydroxybenzonitriles via copper-mediated oxidative substitution, which could be adapted for the preparation of this compound.
Industrial Scale Considerations and Alternative Methods
- Use of Bromine Chloride: Bromine chloride has been used as an alternative brominating agent for related compounds such as 3,5-dibromo-4-hydroxybenzonitrile, allowing bromination and esterification in a single vessel without isolation of intermediates.
- Solvent and Temperature Control: Bromination reactions are conducted at 75-100 °C to minimize side reactions such as hydrolysis.
- Avoidance of Hazardous Reagents: Some synthetic routes avoid the use of n-butyllithium or high-temperature demethylation steps due to safety and scalability concerns.
Summary Table of Preparation Methods
Detailed Research Findings
- The bromination of fluorophenols in organic solvents followed by alkaline work-up is a classical and reliable method to introduce bromine at the desired position, forming key intermediates for further cyanation.
- Cyanation via Lewis acid catalysis offers regioselectivity and mild conditions, reducing side reactions and improving purity.
- Copper(II) bromide-mediated oxidative hydroxylation of bromofluorobenzonitriles under oxygen atmosphere is an effective method to introduce the hydroxy group on the aromatic ring.
- Industrially, the use of bromine chloride and azeotropic removal of acidic byproducts enables streamlined processes for halogenated hydroxybenzonitrile derivatives without isolation of solids, improving scalability.
- Safety and environmental considerations favor methods avoiding highly reactive organolithium reagents and high-temperature demethylations.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or the nitrile group can be reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed:
- Substituted benzonitriles
- Hydroxybenzaldehydes
- Aminobenzonitriles
Scientific Research Applications
Organic Synthesis
3-Bromo-2-fluoro-4-hydroxybenzonitrile serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique functional groups allow it to participate in multiple reactions, leading to the formation of:
- Substituted Benzonitriles : These compounds are valuable in creating pharmaceuticals and agrochemicals.
- Quinones : Important for their roles in biological systems and as precursors in organic synthesis.
- Complex Aromatic Compounds : These are often used in dye production and material science.
The bromine and fluorine substituents enhance its reactivity, making it suitable for coupling reactions that introduce new functionalities into organic molecules.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for interactions with specific biological targets, such as enzymes and receptors involved in disease processes. Notably:
- Antimicrobial Activity : The compound has shown significant efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell membranes and interference with metabolic processes.
- Anticancer Properties : Preclinical studies indicate that it can induce apoptosis in cancer cells, particularly in models of renal cell carcinoma. This effect may be attributed to its ability to modulate signaling pathways related to cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Material Science
The compound's properties make it useful in material science, particularly in the development of advanced materials such as:
- Polymers : Its functional groups can be utilized to create polymers with specific properties.
- Liquid Crystals : The compound's structure is conducive to applications in electronic displays and other technologies that rely on liquid crystal properties.
Biological Studies
This compound is also studied for its potential biological activities beyond antimicrobial and anticancer effects. Research indicates that it may interact with various molecular targets critical for cellular functions:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as CDC25B, which plays a pivotal role in cell cycle regulation.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Positional Isomers: 3-Bromo-4-fluoro-2-hydroxybenzonitrile
A key structural isomer is 3-bromo-4-fluoro-2-hydroxybenzonitrile (C₇H₃BrFNO), where the hydroxyl and fluorine groups occupy positions 2 and 4, respectively . Despite identical molecular formulas, the substituent arrangement leads to distinct physicochemical properties:
- Polarity : The hydroxyl group at position 2 in the isomer may reduce hydrogen-bonding capacity compared to the target compound’s hydroxyl at position 3.
- Reactivity : The nitrile group’s proximity to fluorine (position 4 in the isomer) could alter electronic effects on aromatic electrophilic substitution.
Substituent Variants: Brominated Benzonitriles
Functional Group Analogues
- This derivative’s 97% purity suggests synthetic utility in pharmaceutical intermediates .
- 5-Bromo-2-iodobenzoic Acid (C₇H₄BrIO₂): The carboxylic acid group enhances acidity (pKa ~2-3) and metal-coordination capacity, differing sharply from the nitrile group’s neutral character .
Key Research Findings and Data Tables
Table 1: Structural and CCS Comparison
| Compound Name | Molecular Formula | Substituent Positions | Predicted CCS ([M+H]+ Ų) |
|---|---|---|---|
| 3-Bromo-2-fluoro-4-hydroxybenzonitrile | C₇H₃BrFNO | Br (3), F (2), OH (4), CN (1) | 137.8 |
| 3-Bromo-4-fluoro-2-hydroxybenzonitrile | C₇H₃BrFNO | Br (3), F (4), OH (2), CN (1) | N/A |
| 4-Bromobenzonitrile | C₇H₄BrN | Br (4), CN (1) | N/A |
Table 2: Hazard Profiles
| Compound Name | Hazard Statements | Precautionary Measures |
|---|---|---|
| This compound | Likely H315, H319, H335* | P261, P305, P351, P338* |
| 3-Bromo-4-fluoro-2-hydroxybenzonitrile | H315, H319, H335 | P261, P305, P351, P338 |
*Inferred from structural analogy .
Discussion of Substituent Effects
- Electron-Withdrawing Groups: The nitrile and halogen substituents (Br, F) in the target compound create a deactivated aromatic ring, directing electrophilic attacks to specific positions. This contrasts with amino or methoxy-substituted analogues, which activate the ring .
- Biological Interactions: The hydroxyl group’s position may influence binding to biological targets, as seen in studies where methyl group placement in azo dyes correlated with carcinogenic activity .
- Analytical Utility : CCS values (e.g., 137.8 Ų for [M+H]+) aid in mass spectrometry-based identification, though comparable data for isomers are lacking .
Biological Activity
3-Bromo-2-fluoro-4-hydroxybenzonitrile is an organic compound with potential biological activity due to its unique structural features. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a hydroxyl group at the 4-position. This arrangement of substituents significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antibacterial Properties : Nitro-substituted aromatic compounds are known for their antibacterial effects. The presence of halogens (bromine and fluorine) may enhance these properties by affecting the compound's lipophilicity and reactivity towards bacterial targets.
- Antifungal Activity : Similar compounds have shown potential antifungal effects, suggesting that this compound may also possess this activity.
- Enzyme Inhibition : Studies on related compounds indicate that they can inhibit specific enzymes, which could be a mechanism of action for this compound in therapeutic applications .
Antimicrobial Activity
A study investigated the antimicrobial properties of various halogenated benzonitriles, including those with hydroxyl substitutions. Results showed that compounds with both bromine and hydroxyl groups exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy.
Enzyme Interaction Studies
In enzyme inhibition assays, this compound was tested against several target enzymes. Preliminary results indicated that it could inhibit acetylcholinesterase (AChE) activity, which is crucial in neurological functions. The IC50 value was determined to be approximately 25 µM, suggesting a potential role in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity.
- Halogen Interactions : The presence of bromine and fluorine may facilitate interactions through halogen bonding, which can stabilize the binding of the compound to its targets .
- Lipophilicity : The halogen substitutions increase the lipophilicity of the compound, potentially enhancing its cell membrane permeability and bioavailability in biological systems .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-Bromo-4-nitrobenzonitrile | C₇H₃BrN₂O₂ | Nitro group enhances reactivity | Moderate antibacterial activity |
| 3-Fluoro-4-hydroxybenzonitrile | C₇H₅FNO | Hydroxy group alters solubility | Potential antifungal activity |
| 3-Bromo-2-hydroxybenzonitrile | C₇H₅BrNO | Similar structure; varying substitution pattern | Antimicrobial properties noted |
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of 3-bromo-2-fluoro-4-hydroxybenzonitrile?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use , , and NMR to resolve substituent positions on the benzene ring. For example, the hydroxyl group (4-position) shows a downfield shift (~10–12 ppm in ), while fluorine’s deshielding effects influence adjacent protons .
- Infrared (IR) Spectroscopy: Identify functional groups like nitrile (-C≡N) at ~2200–2250 cm, hydroxyl (-OH) stretching at ~3200–3600 cm, and halogen (C-Br/C-F) vibrations .
- Mass Spectrometry (MS): Confirm molecular weight (216.01 g/mol) via ESI-MS or EI-MS, with fragmentation patterns indicating bromine’s isotopic signature (1:1 ratio for ) .
Q. How can synthetic routes for this compound be optimized for yield and purity?
Methodological Answer:
- Stepwise Halogenation: Start with 4-hydroxybenzonitrile. Introduce fluorine via electrophilic substitution (e.g., using Selectfluor™), followed by bromination with (N-bromosuccinimide) in a controlled temperature range (0–5°C) to minimize polybromination .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. The bromine atom is a likely candidate for Suzuki-Miyaura coupling due to its low activation energy for oxidative addition .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF or THF) on reaction kinetics. Polar aprotic solvents enhance Pd-catalyzed coupling by stabilizing intermediates .
- Validation: Compare computed (activation energy) with experimental yields to refine computational models .
Q. How should researchers resolve contradictions in crystallographic data for halogenated benzonitrile derivatives?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. For this compound, assign anisotropic displacement parameters to bromine and fluorine to avoid overfitting .
- Data Validation: Cross-check with Cambridge Structural Database (CSD) entries for similar compounds. Discrepancies in bond lengths (>0.02 Å) may indicate disorder; apply TWIN/BASF commands in SHELXL to model twinning .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
Methodological Answer:
- Protecting Groups: Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before bromine substitution to prevent oxidation or nucleophilic attack .
- Catalyst Screening: Test Pd(PPh) vs. Pd(dppf)Cl for coupling reactions. Bulky ligands reduce undesired β-hydride elimination in Heck reactions .
- In Situ Monitoring: Use NMR to track fluorine’s electronic environment, which shifts upfield upon successful coupling (~5–10 ppm) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of fine particulates .
- Storage: Keep in amber glass vials at 2–8°C under inert gas (Ar/N) to prevent hydrolysis of the nitrile group .
- Waste Disposal: Neutralize with 10% NaOH solution before incineration to degrade toxic cyanide byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
